molecular formula C13H11IN2O4S B4077458 N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide

N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B4077458
M. Wt: 418.21 g/mol
InChI Key: OJZGUVHFXXZZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as INM-176, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound was first synthesized by a team of researchers at the University of Illinois and has since been studied for its various applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This results in the disruption of the cytoskeleton and the induction of cell death. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One major advantage of N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide is its high potency against cancer cells, which makes it a promising therapeutic agent. However, its low solubility in aqueous solutions may limit its use in certain experimental settings. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties in vivo.

Future Directions

There are several future directions for the study of N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide. One potential application is its use in combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the development of more water-soluble derivatives of this compound may improve its potential for clinical use.

Scientific Research Applications

N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.

Properties

IUPAC Name

N-(2-iodophenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O4S/c1-9-6-7-10(16(17)18)8-13(9)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZGUVHFXXZZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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